REACTION_SMILES
|
[Cl:6][c:7]1[c:8]([CH2:14][CH2:15][NH:16][c:17]2[cH:18][c:19](-[c:25]3[cH:26][c:27]([C:31]([C:32](=[O:33])[OH:34])([CH3:35])[CH3:36])[cH:28][cH:29][cH:30]3)[n:20][c:21]([O:23][CH3:24])[n:22]2)[cH:9][cH:10][c:11]([Cl:13])[cH:12]1.[O:38]1[CH2:39][CH2:40][CH2:41][CH2:42]1.[OH2:37].[P:1]([OH:2])([OH:3])([OH:4])=[O:5]>>[Cl:6][c:7]1[c:8]([CH2:14][CH2:15][NH:16][c:17]2[cH:18][c:19](-[c:25]3[cH:26][c:27]([C:31]([C:32](=[O:33])[OH:34])([CH3:35])[CH3:36])[cH:28][cH:29][cH:30]3)[n:20][c:21]([O:23][CH3:24])[n:22]2)[cH:9][cH:10][c:11]([Cl:13])[cH:12]1.[P:1](=[O:2])([OH:3])([OH:4])[O-:5]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1nc(NCCc2ccc(Cl)cc2Cl)cc(-c2cccc(C(C)(C)C(=O)O)c2)n1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=P(O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
COc1nc(NCCc2ccc(Cl)cc2Cl)cc(-c2cccc(C(C)(C)C(=O)O)c2)n1
|
Name
|
|
Type
|
product
|
Smiles
|
O=P([O-])(O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Cl:6][c:7]1[c:8]([CH2:14][CH2:15][NH:16][c:17]2[cH:18][c:19](-[c:25]3[cH:26][c:27]([C:31]([C:32](=[O:33])[OH:34])([CH3:35])[CH3:36])[cH:28][cH:29][cH:30]3)[n:20][c:21]([O:23][CH3:24])[n:22]2)[cH:9][cH:10][c:11]([Cl:13])[cH:12]1.[O:38]1[CH2:39][CH2:40][CH2:41][CH2:42]1.[OH2:37].[P:1]([OH:2])([OH:3])([OH:4])=[O:5]>>[Cl:6][c:7]1[c:8]([CH2:14][CH2:15][NH:16][c:17]2[cH:18][c:19](-[c:25]3[cH:26][c:27]([C:31]([C:32](=[O:33])[OH:34])([CH3:35])[CH3:36])[cH:28][cH:29][cH:30]3)[n:20][c:21]([O:23][CH3:24])[n:22]2)[cH:9][cH:10][c:11]([Cl:13])[cH:12]1.[P:1](=[O:2])([OH:3])([OH:4])[O-:5]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1nc(NCCc2ccc(Cl)cc2Cl)cc(-c2cccc(C(C)(C)C(=O)O)c2)n1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=P(O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
COc1nc(NCCc2ccc(Cl)cc2Cl)cc(-c2cccc(C(C)(C)C(=O)O)c2)n1
|
Name
|
|
Type
|
product
|
Smiles
|
O=P([O-])(O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |